molecular formula C28H50N6O5 B609381 Myristoyl tripeptide-1 CAS No. 748816-12-8

Myristoyl tripeptide-1

Cat. No.: B609381
CAS No.: 748816-12-8
M. Wt: 550.74
InChI Key: VXBPJKVVVMDBGY-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl tripeptide-1 is a peptide.

Scientific Research Applications

Permeation Studies

Myristoyl tripeptide-1, similar to acylated dipeptides like Myristoyl-Tryptophan-Leucine (Myr-Trp-Leu), has been studied for its permeation characteristics. Research on Myr-Trp-Leu using pig buccal mucosa revealed that despite its lipophilicity, it does not readily penetrate across membranes but accumulates in epithelial and connective tissues. This accumulation depends on solvent presence, like ethanol, which also raised questions about the solvent's effect on tissue integrity (Veuillez et al., 2002).

Role in Protein Function and Disease

Myristoylation, the process of attaching myristic acid to proteins (a feature of myristoyl tripeptides), plays a crucial role in protein function. It facilitates protein-membrane and protein-protein interactions and is vital in signaling pathways, oncogenesis, and viral replication. Myristoylation’s role in post-translational modifications, particularly during apoptosis, has been recognized as significant in health and disease (Martin et al., 2011).

Enzymology and Biology of N-Myristoylation

Understanding the enzymology and biology of N-myristoylation, which involves the attachment of myristoyl groups to proteins, has advanced significantly. This process is crucial for the survival of various organisms and plays a role in fungal pathogenesis. Variations in substrate specificity of the enzyme N-myristoyltransferase among different species have been explored (Farazi et al., 2001).

Protein Labeling and Detection

Myristoylated proteins, including those with myristoyl tripeptides, have been targeted for labeling and detection. A study introduced a methodology for enzymatic labeling of proteins via N-terminal tagging, utilizing myristoylation. This method can be applied to explore native myristoylation and the activity of N-myristoyltransferases (Heal et al., 2011).

Mass Spectrometry Analysis

The use of mass spectrometry to analyze myristoylated peptides, including myristoyl tripeptides, has been a topic of research. Studies have focused on identifying the consistent neutral loss of the myristoyl group in both N-terminally and internally myristoylated peptides, which aids in determining the myristoylation status of proteins (Chen et al., 2004).

Properties

CAS No.

748816-12-8

Molecular Formula

C28H50N6O5

Molecular Weight

550.74

IUPAC Name

tetradecanoylglycyl-L-histidyl-L-lysine

InChI

InChI=1S/C28H50N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-16-25(35)31-20-26(36)33-24(18-22-19-30-21-32-22)27(37)34-23(28(38)39)15-13-14-17-29/h19,21,23-24H,2-18,20,29H2,1H3,(H,30,32)(H,31,35)(H,33,36)(H,34,37)(H,38,39)/t23-,24-/m0/s1

InChI Key

VXBPJKVVVMDBGY-ZEQRLZLVSA-N

SMILES

NCCCC[C@@H](C(O)=O)NC([C@H](CC1=CNC=N1)NC(CNC(CCCCCCCCCCCCC)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Myristoyl tripeptide-1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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